molecular formula C17H12ClN B1605920 (E)-2-(4-CHLOROSTYRYL)QUINOLINE CAS No. 38101-91-6

(E)-2-(4-CHLOROSTYRYL)QUINOLINE

Cat. No.: B1605920
CAS No.: 38101-91-6
M. Wt: 265.7 g/mol
InChI Key: PWZHLFSCFYMSMR-UHFFFAOYSA-N
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Description

(E)-2-(4-Chlorostyryl)quinoline (CAS: 38101-91-6) is a styrylquinoline derivative characterized by a quinoline core linked to a 4-chlorophenyl group via an ethenyl bridge in the E-configuration. Its structure (C₁₇H₁₁ClN, MW: 264.73 g/mol) features a conjugated π-system, which enhances electronic delocalization and influences its physicochemical and biological properties . Styrylquinolines are known for diverse applications, including antiparasitic, anticancer, and antimicrobial activities. For instance, quininib, a related styrylquinoline with a phenolic substituent, exhibits antiangiogenic activity by targeting cysteinyl leukotriene receptors . The chlorine atom at the para position of the styryl group in this compound may enhance lipophilicity and binding affinity to biological targets compared to non-halogenated analogs .

Properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN/c18-15-9-5-13(6-10-15)7-11-16-12-8-14-3-1-2-4-17(14)19-16/h1-12H/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZHLFSCFYMSMR-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5392-19-8
Record name NSC25024
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC20241
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC3265
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Condensation of 2-Methylquinoline with 4-Chlorobenzaldehyde

This method employs a Lewis acid-catalyzed condensation reaction to introduce the styryl group at the 2-position of quinoline ().

Procedure :

  • Reactants : 2-Methylquinoline (1.0 mmol), 4-chlorobenzaldehyde (4.0 mmol), InCl₃ (10 mol%) in dry toluene.
  • Conditions : Stirred at 393 K for 16–21 hours under inert atmosphere.
  • Workup : Purification via silica-gel column chromatography (heptane/ethyl acetate, 10:1 to 2:1 v/v).
  • Yield : ~85–90% (estimated from analogous reactions in).

Key Data :

  • FT-IR : Absence of methyl C–H stretches (2,950 cm⁻¹) confirms methyl group elimination.
  • ¹H NMR : Doublets at δ 7.5–8.1 ppm (J = 16 Hz) confirm trans-styryl geometry.
  • X-ray Crystallography : Single-crystal analysis validates E-configuration ().

A rapid protocol using microwave irradiation for styryl group introduction ().

Procedure :

  • Reactants : 8-Hydroxy-2-methylquinoline (1.0 mmol), 4-chlorobenzaldehyde (8.0 mmol) in acetic anhydride.
  • Conditions : Microwave irradiation (560 W, 70% power) for 4 minutes.
  • Workup : Recrystallization from ethanol.
  • Yield : 40% ().

Key Data :

  • ¹H NMR : δ 8.14 (d, J = 16 Hz, 1H) and 7.51 (d, J = 16 Hz, 1H) for styryl protons.
  • MS : m/z 281 [M⁺] ().

One-Pot Friedländer-Knoevenagel Reaction

A tandem annulation-condensation approach for styrylquinoline synthesis ().

Procedure :

  • Reactants : o-Aminoacetophenone, ethyl 4-chloroacetoacetate, 4-chlorobenzaldehyde.
  • Catalyst : In(OTf)₃ (10 mol%) in ionic liquid [Hmim]TFA.
  • Conditions : 12 hours at 373 K.
  • Yield : 75–80% (based on analogous reactions in).

Key Data :

  • FT-IR : 1,710 cm⁻¹ (ester C=O), 1,628 cm⁻¹ (C=N).
  • ¹³C NMR : δ 160.3 ppm (quinoline C-2), 135.1 ppm (styryl Cβ) ().

Radical Bromination Followed by Horner–Wadsworth–Emmons Olefination

A two-step sequence for styryl installation ().

Step 1: Bromination

  • Reactants : Ethyl 2,4-dimethylquinoline-3-carboxylate, NBS (2.2 equiv.), AIBN.
  • Conditions : Reflux in CCl₄ for 6 hours.
  • Intermediate : Ethyl 2-(bromomethyl)-4-methylquinoline-3-carboxylate.

Step 2: Olefination

  • Reactants : Brominated intermediate, 4-chlorobenzaldehyde, NaH.
  • Conditions : THF, 0°C to RT, 12 hours.
  • Yield : 70–75% ().

Comparative Analysis of Methods

Method Catalyst/Solvent Time Yield Key Advantage
Condensation InCl₃/toluene 16–21 h 85–90% High regioselectivity
Microwave Acetic anhydride 4 min 40% Rapid synthesis
Friedländer-Knoevenagel In(OTf)₃/[Hmim]TFA 12 h 75–80% One-pot convenience
Bromination-Olefination NBS/AIBN, NaH/THF 18 h total 70–75% Applicable to diverse styryl substrates

Characterization and Validation

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis
(E)-2-(4-Chlorostyryl)quinoline serves as a versatile building block for the synthesis of more complex organic molecules. Its quinoline backbone allows for the development of derivatives that can be tailored for specific chemical properties and biological activities.

Ligand in Coordination Chemistry
This compound is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can exhibit unique catalytic properties or enhanced stability.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Its mechanism may involve disrupting cell membranes or inhibiting essential enzymes necessary for microbial survival .

Anticancer Potential
The compound has shown promise as an anticancer agent, particularly due to its ability to inhibit cancer cell proliferation. Studies have highlighted its effectiveness against various cancer types, including neoplastic diseases, by targeting specific cellular pathways involved in tumor growth .

Medicinal Chemistry

Therapeutic Agent Development
Ongoing research focuses on the potential of this compound as a therapeutic agent for infectious diseases and cancer treatment. Its reactivity profile suggests it could be modified to enhance efficacy and reduce side effects, making it a candidate for drug development .

Inhibitors of HIV-1 Integrase
Among its diverse applications, this compound has been investigated for its inhibitory effects on HIV-1 integrase, positioning it as a potential lead compound in the development of antiretroviral therapies .

Industrial Applications

Material Science
In industry, this compound is explored for its potential use in developing new materials such as organic semiconductors and light-emitting diodes (LEDs). The electronic properties imparted by the chlorostyryl group enhance its applicability in optoelectronic devices.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
2-StyrylquinolineStructureLacks chlorine substitution; primarily used in antimicrobial research.
4-BromostyrylquinolineStructureContains bromine; shows enhanced antitumor activity compared to chlorinated analogs.
2,4-DistyrylquinolineStructureFeatures two styryl groups; exhibits a broader biological activity spectrum.

The presence of the chlorine atom in this compound enhances its reactivity and biological properties compared to similar compounds, making it an interesting subject for further research .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

  • Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant microbicidal effects against Staphylococcus epidermidis, highlighting its potential as an antimicrobial agent .
  • Anticancer Research : Investigations into its anticancer properties revealed that it could inhibit cell growth in various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .
  • HIV-1 Integrase Inhibition : Research focused on the synthesis of related quinoline derivatives showed promising results as inhibitors of HIV-1 integrase, indicating a pathway for developing new antiretroviral drugs .

Comparison with Similar Compounds

Key Insights :

  • The styryl group is critical for biological activity. Quininib’s phenolic substituent enables antiangiogenic effects, while acetyloxy groups in antileishmanial analogs improve targeting .

Substituted Quinolines with Different Aryl/Alkyl Groups

Compound Name Substituents Synthesis Yield (%) Melting Point (°C) Activity (IC₅₀/I₅₀) Reference
4-Chloro-3-(4-F-phenyl)-2-phenylquinoline (2e) 2-Ph, 3-4-F-Ph, 4-Cl 60 147–149 Not reported
2-(1-Piperazinyl)quinoline 2-Piperazinyl Not reported Not reported Uterine contraction (EC₅₀ < 1 µM)
5-(p-Fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f) 5-p-F-Ph, triazolo ring Not reported Not reported Anticonvulsant (ED₅₀: 22–27 mg/kg)

Key Insights :

  • Substituent Position: 2-Substituted quinolines (e.g., 2e, 3f) often show enhanced bioactivity compared to 4-substituted derivatives due to steric and electronic effects .
  • Heterocyclic Modifications: Introducing triazolo rings (as in 3f) significantly boosts anticonvulsant activity, whereas piperazinyl groups (e.g., 2-(1-piperazinyl)quinoline) shift activity toward smooth muscle modulation .

Antileishmanial Activity

  • 2-(2-Hydroxyprop-2-enyl)quinoline: Binds strongly to RBCs (saturable, temperature-dependent), enhancing antileishmanial efficacy (IC₅₀: <10 µM) .
  • This compound: Expected to exhibit similar RBC binding due to the styryl group, but chlorine may improve stability and target affinity compared to alkyl-substituted analogs like 2-n-propylquinoline .

Antibacterial Activity

  • Compound 34 (2-basic substituent) : I₅₀ = 0.75 µM against ecDHFR with high bacterial selectivity .
  • Styrylquinolines: No direct data on DHFR inhibition, but conjugated systems may interfere with bacterial enzyme binding pockets .

Key Insights :

  • Synthesis: Styrylquinolines are typically synthesized via Pd-catalyzed cross-coupling (e.g., 2e in 60% yield) or condensation reactions .
  • Purity: HPLC purity for related quinolines exceeds 95%, ensuring reliable bioactivity data .

Biological Activity

(E)-2-(4-Chlorostyryl)quinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₉ClN
  • Molecular Weight : 202.66 g/mol
  • CAS Number : 38101-91-6

The compound features a quinoline core with a chlorostyryl substituent, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism may involve:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer cell proliferation.
  • Disruption of Cellular Processes : It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Mycobacterium tuberculosis8 µg/mL

In studies, this compound demonstrated higher efficacy compared to traditional antibiotics, suggesting potential as a new antimicrobial agent.

Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly against breast and colon cancer cell lines.

  • Case Study : In vitro studies showed that treatment with this compound at concentrations of 10–50 µM resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The compound induced apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)25Induction of apoptosis
HT-29 (Colon Cancer)30Cell cycle arrest

Research Findings

  • Antiviral Activity : Recent studies have explored the antiviral potential of quinoline derivatives against viruses such as SARS-CoV-2. Certain derivatives exhibited EC50 values lower than chloroquine, indicating promising antiviral properties .
  • Leishmaniasis Treatment : A study highlighted the effectiveness of quinoline derivatives in reducing parasite load in Leishmania-infected models, suggesting that this compound may have similar efficacy .
  • Toxicity Studies : Toxicity assessments revealed that the compound exhibited low toxicity at therapeutic doses, making it a candidate for further development in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-(4-chlorostyryl)quinoline, and how is stereochemical control achieved?

  • Methodological Answer : The synthesis typically involves a condensation reaction between 4-chlorobenzaldehyde and 2-methylquinoline derivatives under acidic or basic conditions. Stereochemical control for the (E)-isomer is achieved using catalysts such as rare earth metals (e.g., cerium or lanthanum) under reflux conditions . Characterization via 1^1H NMR can confirm the (E)-configuration by analyzing coupling constants (J=1618HzJ = 16-18 \, \text{Hz} for trans-vinylic protons) . Transition metal-catalyzed protocols (e.g., Pd-mediated cross-coupling) may also enhance yield and selectivity .

Q. How is the (E)-configuration of 2-styrylquinoline derivatives confirmed experimentally?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments can distinguish (E)- and (Z)-isomers by detecting spatial proximity of protons. For (E)-isomers, NOE correlations between the quinoline aromatic protons and the styryl group are absent. X-ray crystallography provides definitive confirmation, as demonstrated in studies of analogous styrylquinoline metal complexes .

Q. What biological screening models are appropriate for evaluating the anticancer activity of this compound?

  • Methodological Answer : In vitro cytotoxicity assays using prostate (PC-3) and breast cancer (MCF-7) cell lines, coupled with MTT or resazurin-based viability tests, are standard. For example, IC50_{50} values for related 8-hydroxystyrylquinolines ranged from 5–20 µM . Dose-response curves and apoptosis markers (e.g., caspase-3 activation) should be included to validate mechanisms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metal-chelation stability data for 8-hydroxystyrylquinoline derivatives?

  • Methodological Answer : Discrepancies may arise from buffer conditions (pH, ionic strength) or competing metal ions. Use UV-Vis titration under controlled physiological conditions (pH 7.4, 150 mM NaCl) to measure binding constants (KdK_d) for Ca2+^{2+}, Mg2+^{2+}, and Zn2+^{2+} . Fluorescence quenching experiments and competition assays with EDTA can clarify preferential chelation .

Q. What computational strategies predict the drug-likeness and bioactivity of this compound derivatives?

  • Methodological Answer : Tools like Swiss ADME assess pharmacokinetic properties (e.g., logP, bioavailability). PASS (Prediction of Activity Spectra for Substances) predicts biological targets based on structural motifs. For styrylquinolines, prioritize predictions for kinase inhibition or tubulin binding, validated by molecular docking against PDB structures (e.g., 1SA0 for tubulin) .

Q. How to design coordination complexes using this compound as a ligand?

  • Methodological Answer : The quinoline nitrogen and hydroxyl group (if present) act as donor sites. React with transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}) in ethanol/water mixtures at 60–80°C. Characterize complexes via FT-IR (shift in νC=N_{\text{C=N}} and νO-H_{\text{O-H}}), ESI-MS, and single-crystal XRD. For example, Zn(II) complexes of analogous ligands showed enhanced fluorescence for optoelectronic applications .

Q. What experimental controls are critical in photophysical studies of styrylquinolines?

  • Methodological Answer : Include solvent polarity controls (e.g., ethanol vs. DMSO) to assess solvatochromism. Use reference compounds (e.g., quinine sulfate) for fluorescence quantum yield calculations. Monitor photostability under UV irradiation (λ = 365 nm) and correct for inner-filter effects in concentrated solutions .

Q. How to analyze structure-activity relationships (SAR) for styrylquinoline derivatives in neurodegenerative disease research?

  • Methodological Answer : Synthesize analogs with varied substituents (e.g., nitro, methoxy) at the 4-position of the styryl group. Test acetylcholinesterase (AChE) inhibition via Ellman’s assay and compare IC50_{50} values. Molecular dynamics simulations can correlate substituent hydrophobicity with blood-brain barrier permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(E)-2-(4-CHLOROSTYRYL)QUINOLINE
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(E)-2-(4-CHLOROSTYRYL)QUINOLINE

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